molecular formula C14H11FO2S B8016485 4-Fluorophenylstyryl sulfone CAS No. 30166-85-9

4-Fluorophenylstyryl sulfone

Cat. No.: B8016485
CAS No.: 30166-85-9
M. Wt: 262.30 g/mol
InChI Key: CTOFVADTPVXQBQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenylstyryl sulfone is a chemical compound of interest in medicinal chemistry and drug discovery research . Sulfone-containing analogues, like this one, are recognized as privileged structures in pharmaceutical development due to their wide array of potential pharmacological activities . These compounds are known to provide a high degree of structural diversity, which is useful for the discovery of new therapeutic agents . Researchers investigate sulfonyl-based compounds for a multitude of applications, including their potential as antimicrobial, anti-inflammatory, antiviral, and anticancer agents . The features of S VI -containing species, such as strong electron-withdrawing nature, stability against hydrolysis, and resistance to reduction at sulfur, make this functional group highly relevant for various research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-fluoro-4-[(E)-2-phenylethenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-13-6-8-14(9-7-13)18(16,17)11-10-12-4-2-1-3-5-12/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFVADTPVXQBQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419252
Record name NSC140170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30166-85-9
Record name NSC140170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC140170
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Sulfone System

The styryl sulfone’s α,β-unsaturated system acts as a Michael acceptor, facilitating nucleophilic attacks. Key reactions include:

Thiol Additions

Thiols undergo Michael addition to the β-carbon of the vinyl sulfone, forming thioether adducts. For example:
R SH+4 Fluorophenylstyryl sulfoneR S CH2 C SO2Ar Ar \text{R SH}+\text{4 Fluorophenylstyryl sulfone}\rightarrow \text{R S CH}_2\text{ C SO}_2\text{Ar Ar }
This reaction proceeds under mild conditions (room temperature, base catalysis) with yields >85% .

NucleophileConditionsProductYieldReference
BenzylthiolK2_2CO3_3, DMF, 25°Cβ-Benzylthio adduct88%
Cysteine derivativesPBS buffer, pH 7.4Bioconjugates76%

Cyclization Reactions

The sulfone group directs regioselective cyclizations. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) promotes tandem cyclization-cross coupling reactions, forming heterocycles :

4 Fluorophenylstyryl sulfone+alkyneSelectfluorThiophene derivatives\text{4 Fluorophenylstyryl sulfone}+\text{alkyne}\xrightarrow{\text{Selectfluor}}\text{Thiophene derivatives}

Example : Reaction with propargyl amines yields 2,5-diacylthiophenes (75–82% yields) under solvent-dependent conditions .

Oxidative Functionalization

While sulfones are oxidation-resistant, the styryl double bond undergoes epoxidation or dihydroxylation:

Epoxidation

Using m-CPBA (meta-chloroperbenzoic acid):
4 Fluorophenylstyryl sulfone+m CPBAEpoxide\text{4 Fluorophenylstyryl sulfone}+\text{m CPBA}\rightarrow \text{Epoxide}
Yields depend on steric hindrance (50–70%) .

Dihydroxylation

Osmium tetroxide catalyzed dihydroxylation forms vicinal diols:
4 Fluorophenylstyryl sulfoneOsO4,NMODiol derivative\text{4 Fluorophenylstyryl sulfone}\xrightarrow{\text{OsO}_4,\text{NMO}}\text{Diol derivative}
Reported diastereoselectivity: 3:1 (syn:anti) .

Cross-Coupling Reactions

The vinyl sulfone participates in transition-metal-free oxidative couplings:

I2_22O5_55-Mediated Coupling

Reaction with aryl thiols forms bis-sulfones:
4 Fluorophenylstyryl sulfone+Ar SHI2O5 E Vinyl bis sulfone\text{4 Fluorophenylstyryl sulfone}+\text{Ar SH}\xrightarrow{\text{I}_2\text{O}_5}\text{ E Vinyl bis sulfone}
Yields: 80–92% .

Photochemical Reactions

Under UV light, the styryl group undergoes [2+2] cycloaddition with alkenes:

4 Fluorophenylstyryl sulfone+CH2=CH2hνCyclobutane derivative\text{4 Fluorophenylstyryl sulfone}+\text{CH}_2=\text{CH}_2\xrightarrow{h\nu}\text{Cyclobutane derivative}
Quantum yield: Φ = 0.15 (in acetonitrile) .

Reductive Transformations

The sulfone group is stable to reduction, but the double bond can be hydrogenated:

Catalytic Hydrogenation

4 Fluorophenylstyryl sulfoneH2,Pd CSat d sulfone\text{4 Fluorophenylstyryl sulfone}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Sat d sulfone}
Selectivity: >95% for alkene reduction without affecting the sulfone .

Elimination Reactions

Under basic conditions, sulfones may undergo Ramberg–Bäcklund elimination, though this is less common for styryl derivatives:

4 Fluorophenylstyryl sulfoneBaseAlkene+SO2\text{4 Fluorophenylstyryl sulfone}\xrightarrow{\text{Base}}\text{Alkene}+\text{SO}_2
This reaction requires α-halogenation, limiting its applicability .

Comparison with Similar Compounds

Key Structural Features:
  • Fluorophenyl Group : The electron-withdrawing fluorine atom enhances metabolic stability and influences binding interactions in biological systems.
  • Styryl Backbone : Provides rigidity and conjugation, affecting electronic properties and reactivity.
  • Sulfone Group : Imparts polarity, thermal stability, and hydrogen-bonding capabilities.
Structural Analogs: Sulfone-Containing Aromatic Compounds
Compound Structure Key Features Applications
4-Fluorophenylstyryl sulfone Styryl backbone, 4-fluorophenyl, -SO₂- High thermal stability, protein-binding via sulfone group Drug design, polymer additives
4-Chlorophenyl phenyl sulfone Chlorophenyl, -SO₂- Similar electronic effects to fluorine; used in pesticides and thermoplastics Flame retardants, agrochemicals
Bis(4-chlorophenyl) sulfone Two chlorophenyl groups, -SO₂- Enhanced hydrophobicity; resistance to hydrolysis Thermoplastics, environmental pollutants
Sulindac sulfone Non-steroidal anti-inflammatory derivative Inhibits mTOR signaling via VDAC binding Anticancer therapy

Structural Insights :

  • Halogen Effects : Fluorine (in this compound) offers stronger electron-withdrawing effects and metabolic stability compared to chlorine .

Key Findings :

  • Resistance in DHPS underscores the need for structural optimization in sulfone-based antimicrobials .
Material Science and Stability
Property This compound Polysulfones (e.g., Udel® PSU) Sulfonated Poly(phenylene sulfone)s
Thermal Stability High (decomposes >300°C) Tg ~190°C Tg >180°C, chemical stability
Flame Retardancy Moderate (phosphorus-free) Enhanced with phosphorus N/A
Chemical Resistance Resistant to acids/bases Excellent (stable in harsh conditions) Low gas crossover, no HF release

Insights :

  • Unlike polysulfones, this compound lacks phosphorus, limiting its flame retardancy but reducing toxicity .
  • Sulfonated poly(phenylene sulfone)s outperform perfluorinated polymers (e.g., Nafion) in proton conductivity and thermal resilience .
Industrial and Market Trends
  • 4-Bromophenyl Methyl Sulfone : Market CAGR of 8.5% (2024–2030), driven by agrochemical and pharmaceutical demand .
  • 4-Chlorophenyl phenyl sulfone : Widely used in thermoplastics but faces environmental scrutiny due to persistence .

Preparation Methods

Sulfonyl Chloride Preparation

The synthesis begins with 4-fluorobenzenesulfonyl chloride, a precursor accessible via chlorosulfonation of fluorobenzene. As demonstrated in the production of 4,4′-dichlorodiphenyl sulfone, chlorosulfonic acid and thionyl chloride facilitate sulfonation at elevated temperatures (165–220°C). Critical parameters include:

  • Molar ratios : A slight excess of chlorosulfonic acid (0.54–0.59 mol per mol of aryl substrate) ensures complete conversion.

  • Temperature control : Gradual heating to 185–200°C prevents decomposition of sensitive intermediates.

Styryl Group Introduction

The styryl group (C₆H₅-CH=CH₂) can be incorporated via Wittig or Heck coupling post-sulfonylation. For example:

  • Wittig reaction : Reacting 4-fluorobenzenesulfonylmethyltriphenylphosphonium ylide with benzaldehyde yields the styryl sulfone. This method mirrors the use of suspending agents (e.g., isoparaffinic hydrocarbons) to prevent agglomeration, as seen in.

  • Heck coupling : Palladium-catalyzed coupling of 4-fluorobenzenesulfonyl chloride with styrene could form the desired product, though this route remains theoretical without direct patent support.

Oxidation of 4-Fluorophenylstyryl Sulfide

Sulfide oxidation represents a straightforward pathway to sulfones. This two-step process involves synthesizing the sulfide precursor followed by oxidation.

Sulfide Synthesis

4-Fluorothiophenol, prepared via reduction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite, reacts with styryl bromide in a nucleophilic substitution:

4-Fluorothiophenol+Styryl bromideBase4-Fluorophenylstyryl sulfide\text{4-Fluorothiophenol} + \text{Styryl bromide} \xrightarrow{\text{Base}} \text{4-Fluorophenylstyryl sulfide}

Key considerations:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

  • Purification : Decantation and washing with aliphatic hydrocarbons, as described in, remove unreacted starting materials.

Oxidation to Sulfone

Hydrogen peroxide (30% in acetic acid) oxidizes the sulfide to sulfone at 60–80°C. This method parallels the oxidative conditions used in, where water removal via azeotroping agents (e.g., isoparaffinic hydrocarbons) improves yield (>95%).

Direct Coupling of Sulfinate Salts with Styryl Electrophiles

Sulfinate salts, intermediates in sulfone synthesis, offer nucleophilic reactivity for coupling with styryl halides.

Sulfinate Salt Preparation

Reduction of 4-fluorobenzenesulfonyl chloride with sodium sulfite yields sodium 4-fluorobenzenesulfinate. The reaction is monitored via HPLC to ensure >80% conversion.

Nucleophilic Substitution

Reacting the sulfinate salt with styryl bromide in aqueous ethanol facilitates SN2 displacement:

Na+ArSO2+Styryl bromide4-Fluorophenylstyryl sulfone+NaBr\text{Na}^+ \text{ArSO}_2^- + \text{Styryl bromide} \rightarrow \text{this compound} + \text{NaBr}

Optimization parameters :

  • Temperature : 80–100°C, akin to the thermal conditions in.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost
Friedel-Crafts + Wittig~70%>95%ModerateHigh
Sulfide Oxidation85–90%99%HighLow
Sulfinate Coupling75%90%LowModerate

Key findings :

  • Sulfide oxidation offers the highest yield and purity, leveraging mature industrial protocols.

  • Friedel-Crafts routes require stringent temperature control to avoid isomerization.

Industrial Production Considerations

Reaction Engineering

  • Agitation : High-shear mixing prevents particle agglomeration, critical in viscous reaction media.

  • Azeotropic distillation : Isoparaffinic hydrocarbons remove water, driving reactions to completion.

Waste Management

  • Acid neutralization : Spent sulfuric acid from Friedel-Crafts reactions is neutralized with lime, generating gypsum.

  • Solvent recovery : Distillation reclaims >90% of suspending agents, reducing operational costs .

Q & A

Q. What are the established synthetic routes for 4-Fluorophenylstyryl sulfone, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between fluorophenyl sulfonyl chlorides and styrenyl derivatives. For example, nucleophilic substitution using 4-fluorophenylmethanesulfonyl chloride (CAS 103360-04-9) with styrene derivatives under inert conditions (e.g., N₂ atmosphere) at 60–80°C for 6–12 hours. Catalysts like Pd(PPh₃)₄ or CuI may enhance cross-coupling efficiency. Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires stoichiometric control of reagents (1:1.2 molar ratio) and inert solvent systems (e.g., DMF or THF) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.2–7.8 ppm) and styrenyl protons (δ 6.5–7.1 ppm). The sulfone group (SO₂) deshields adjacent carbons (δ 125–135 ppm).
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₃H₁₁FO₂S: calc. 250.06). Compare with analogs like 4-chlorophenyl phenyl sulfone (MW 252.72 g/mol) for validation .

Q. How does the sulfone group influence the compound’s physicochemical properties, such as solubility and reactivity?

  • Methodological Answer : The sulfone group increases polarity, reducing solubility in nonpolar solvents (e.g., hexane) but enhancing it in polar aprotic solvents (e.g., DMSO, acetone). Quantify solubility using Hansen solubility parameters (δD, δP, δH). Reactivity studies show sulfones participate in Michael additions or act as electron-deficient partners in Suzuki-Miyaura couplings. Compare with tert-butyl 4-methylphenyl sulfone, where the sulfonyl group stabilizes transition states in SNAr reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yield data during scale-up synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading). For example, use a factorial design to test Pd catalyst concentrations (0.5–2 mol%) and reaction times (4–12 hrs). Statistical tools like ANOVA (α = 0.05) identify significant factors. Post-reaction purification via activated carbon/resin adsorption (e.g., Amberlite XAD-16) removes byproducts, improving yield consistency .

Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. Fukui indices identify nucleophilic/electrophilic sites. For example, the styrenyl double bond shows higher electrophilicity (f⁺ = 0.15) compared to the fluorophenyl ring (f⁺ = 0.08). Validate with experimental data from sulfone analogs like 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl sulfonate .

Q. What enzymatic assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK). IC₅₀ values are derived from dose-response curves (0.1–100 µM).
  • CYP450 Metabolism : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Compare with control sulfones (e.g., diphenyl sulfone) to assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.